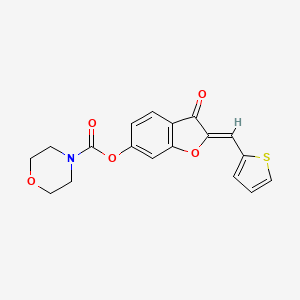
Methyl 2-(3-hydroxypiperidin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-hydroxypiperidin-3-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxypiperidin-3-yl)acetate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . The reaction conditions often include the use of solvents such as toluene and bases like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-hydroxypiperidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
Methyl 2-(3-hydroxypiperidin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-hydroxypiperidin-3-yl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A basic structure with similar reactivity but lacks the ester and hydroxyl groups.
Methyl 2-(3-aminopiperidin-3-yl)acetate: Similar structure with an amino group instead of a hydroxyl group.
Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate: A related compound with a five-membered ring instead of a six-membered piperidine ring.
Uniqueness
Methyl 2-(3-hydroxypiperidin-3-yl)acetate is unique due to the presence of both hydroxyl and ester functional groups, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in biological systems, making it a valuable compound in medicinal chemistry and drug development.
Propriétés
IUPAC Name |
methyl 2-(3-hydroxypiperidin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-12-7(10)5-8(11)3-2-4-9-6-8/h9,11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSSTBOBPWGVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCNC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-(2-cyano-3-{imidazo[1,2-a]pyrazin-3-yl}prop-2-enamido)benzoate](/img/structure/B2808361.png)
![[1-(1,2,4-Triazol-1-yl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2808363.png)
![1-[4-(2-Benzhydryloxyethyl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2808365.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-3-carboxamide](/img/structure/B2808369.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoropentanoic acid](/img/structure/B2808370.png)
![N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B2808371.png)
![(E)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-2-phenylethenesulfonamide](/img/structure/B2808375.png)

![7-methyl-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2808379.png)
![2-chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide](/img/structure/B2808380.png)
![5-amino-N-(4-chlorobenzyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2808381.png)
![N-(4-chlorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2808382.png)
![2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2808383.png)
